molecular formula C37H40ClN7O5S B12429959 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide

Cat. No.: B12429959
M. Wt: 730.3 g/mol
InChI Key: VVRONDSUSMJAEI-XIJSCUBXSA-N
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Description

The compound “2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:

  • Formation of the core tricyclic structure through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Addition of the trimethyl and thia groups through alkylation and thiolation reactions.
  • Coupling of the acetamide and phenoxyacetyl groups using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of purification techniques such as chromatography and crystallization.
  • Scale-up of the synthesis process to meet industrial demand.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Compound A: Similar structure but lacks the chlorophenyl group.

    Compound B: Contains a different core structure but similar functional groups.

    Compound C: Has a similar core structure but different substituents.

Uniqueness

  • The presence of the chlorophenyl group and the specific arrangement of functional groups make this compound unique.
  • Its unique structure may confer specific biological activity or chemical reactivity not observed in similar compounds.

Properties

Molecular Formula

C37H40ClN7O5S

Molecular Weight

730.3 g/mol

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide

InChI

InChI=1S/C37H40ClN7O5S/c1-21-22(2)51-37-33(21)34(25-7-11-26(38)12-8-25)41-29(35-44-43-23(3)45(35)37)19-31(47)39-17-5-4-6-18-40-32(48)20-50-27-13-9-24(10-14-27)28-15-16-30(46)42-36(28)49/h7-14,28-29H,4-6,15-20H2,1-3H3,(H,39,47)(H,40,48)(H,42,46,49)/t28?,29-/m0/s1

InChI Key

VVRONDSUSMJAEI-XIJSCUBXSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCNC(=O)COC4=CC=C(C=C4)C5CCC(=O)NC5=O)C6=CC=C(C=C6)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCNC(=O)COC4=CC=C(C=C4)C5CCC(=O)NC5=O)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

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